molecular formula C8H17ClN2O2 B2694934 Ethyl 2-(piperazin-1-yl)acetate hydrochloride CAS No. 259808-38-3

Ethyl 2-(piperazin-1-yl)acetate hydrochloride

Cat. No. B2694934
CAS RN: 259808-38-3
M. Wt: 208.69
InChI Key: PQNHDYLVDFNODO-UHFFFAOYSA-N
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Description

Ethyl 2-(piperazin-1-yl)acetate hydrochloride is a chemical compound with the molecular formula C8H17ClN2O2 . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor .


Synthesis Analysis

The synthesis of Ethyl 2-(piperazin-1-yl)acetate hydrochloride involves several steps. One method involves the use of hydrazine in methanol and water at 110℃ for 1.5h under microwave irradiation . Another method involves the use of triethylamine in ethanol at 20℃ for 2h .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(piperazin-1-yl)acetate hydrochloride is represented by the molecular formula C8H17ClN2O2 . The molecular weight of this compound is 208.69 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-(piperazin-1-yl)acetate hydrochloride include the reaction with hydrazine in methanol and water at 110℃ for 1.5h under microwave irradiation . Another reaction involves the use of triethylamine in ethanol at 20℃ for 2h .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(piperazin-1-yl)acetate hydrochloride include a molecular weight of 208.69 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of 3-(Piperazin-1-yl)-1,2-benzothiazole Derivatives

A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized using Ethyl 2-(piperazin-1-yl)acetate hydrochloride . These derivatives have shown potential in various biological activities.

Antibacterial Activity

Some of the 3-(piperazin-1-yl)-1,2-benzothiazole derivatives synthesized using this compound have shown promising antibacterial activity . This opens up new avenues in the development of antibacterial drugs.

Ligands of the 5-HT7 Receptors

A series of piperazin-1-yl substituted unfused heterobiaryls, synthesized using Ethyl 2-(piperazin-1-yl)acetate hydrochloride, act as ligands of the 5-HT7 receptors . This has implications in neurological research and drug development.

Drug Discovery and Development

The compound’s derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This highlights its importance in the field of neuropsychopharmacology.

Safety and Hazards

Ethyl 2-(piperazin-1-yl)acetate hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause serious eye damage/eye irritation and specific target organ toxicity (single exposure). The target organs include the central nervous system (CNS) .

properties

IUPAC Name

ethyl 2-piperazin-1-ylacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-2-12-8(11)7-10-5-3-9-4-6-10;/h9H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNHDYLVDFNODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(piperazin-1-yl)acetate hydrochloride

Synthesis routes and methods

Procedure details

In N,N-dimethylformamide (50 ml) was dissolved 1-(tert-butoxycarbonyl)piperazine (942 mg). After the addition of triethylamine (1.40 ml), ethyl bromoacetate (1.13 ml) was added, followed by stirring overnight at room temperature. The reaction mixture was concentrated under reduced pressure. Ethyl acetate was added to the residue and the mixture was washed with water. The organic layer was dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. The residue was purified by chromatography on a silica gel column (hexane:ethyl acetate=3:1), whereby a colorless foam was obtained. The resulting substance was dissolved in a saturated hydrochloric acid—ethanol solution (10 ml) and the resulting solution was concentrated under reduced pressure. The solid thus precipitated was collected by filtration while being washed with ethyl acetate, whereby the title compound (841 mg) was obtained as a colorless solid.
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step One
Name
hydrochloric acid ethanol
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
942 mg
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

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